Chloromethyl heptadecanoate

Description

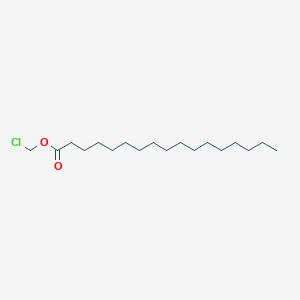

Structure

2D Structure

Properties

IUPAC Name |

chloromethyl heptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)21-17-19/h2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBONNSOIANMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Chloromethyl Ester Chemistry

Chloromethyl esters are a class of organic compounds characterized by the presence of a chloromethyl group (-CH2Cl) attached to the oxygen of an ester functionality. google.comontosight.ai This particular functional group arrangement renders the molecule highly reactive. The chloromethyl group serves as a potent electrophile and a good leaving group, making these esters valuable as reactive intermediates in organic synthesis. google.com

The synthesis of chloromethyl esters can be achieved through several routes. A common laboratory and industrial method involves the reaction of a carboxylic acid chloride with formaldehyde (B43269), often in the presence of a Lewis acid catalyst such as ferric chloride or stannic chloride. google.com An alternative approach is the reaction of the parent carboxylic acid with chloromethyl chloroformate. ontosight.ai

The high reactivity of the chloromethyl group allows it to participate in a variety of chemical transformations. google.com It can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the introduction of the ester functionality into other molecules, making chloromethyl esters versatile building blocks for creating more complex chemical structures, including pharmaceutical precursors and specialty monomers for polymers. google.comontosight.ai

Significance As a Long Chain Aliphatic Ester Derivative

Chloromethyl heptadecanoate is distinguished by its long C17 aliphatic chain, placing it in the category of long-chain aliphatic esters. ebsco.comlibretexts.org These esters are fundamental components of naturally occurring substances like fats, oils, and waxes. ebsco.comlibretexts.org The physical properties of these molecules, such as their melting points and solubility, are largely dictated by the length and saturation of their aliphatic chains. libretexts.org Saturated long-chain compounds can pack closely together, leading to stronger van der Waals forces and higher melting points compared to their shorter-chain or unsaturated counterparts. libretexts.org

In recent years, there has been a significant research trend towards the use of long-chain aliphatic compounds derived from renewable resources, such as plant oils, for the synthesis of new materials. ijournals.cnacs.org These bio-based feedstocks provide a sustainable alternative to petroleum-based sources for producing polymers like polyesters and polyamides. acs.orgmdpi.comacs.org The structure of this compound, with its extended hydrocarbon tail, is emblematic of the type of monomer that can be used in such polymerization reactions. While the heptadecanoic acid backbone is less common than palmitic (C16) or stearic (C18) acids, its long aliphatic nature is what imparts the properties sought after for these applications.

Advanced Analytical Methodologies for the Study of Chloromethyl Heptadecanoate

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of chloromethyl heptadecanoate, providing detailed information about its molecular structure and functional groups.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. pjoes.comaocs.org For an ester like this compound, the IR spectrum is expected to show a strong, characteristic absorption band for the carbonyl group (C=O) stretch, typically in the range of 1735-1750 cm⁻¹. researchgate.netorgchemboulder.com Another key feature would be the C-O stretching vibration of the ester linkage, which appears in the region of 1000-1300 cm⁻¹. orgchemboulder.comoptica.orgspectra-analysis.com The presence of the long hydrocarbon chain would be indicated by C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, the protons on the chloromethyl group (-CH₂Cl) would be expected to produce a distinct signal. nasa.govchemicalbook.comchemicalbook.com The protons on the carbon adjacent to the ester oxygen (-OCH₂-) would also have a characteristic chemical shift. orgchemboulder.com The long methylene (B1212753) chain of the heptadecanoyl group would give rise to a large, complex signal in the aliphatic region of the spectrum. The ¹³C NMR spectrum would complement this information by showing distinct signals for the carbonyl carbon, the chloromethyl carbon, and the carbons of the long alkyl chain.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Heptadecanoic acid |

| Methyl heptadecanoate |

| Phenacyl bromide |

| 2-bromo-anthraquinone |

| Boron trifluoride |

| Methanol |

| Trimethylsilyldiazomethane |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereoisomeric Composition

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the heptadecanoate chain and the chloromethyl ester group.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The most downfield signal would be a singlet for the two protons of the chloromethyl group (-O-CH₂-Cl), anticipated to appear around 5.7 ppm due to the deshielding effects of the adjacent oxygen and chlorine atoms. The long alkyl chain of the heptadecanoate moiety would give rise to a triplet for the terminal methyl group (CH₃-) at approximately 0.88 ppm, a triplet for the α-methylene group (-CH₂-COO-) around 2.3 ppm, and a large multiplet for the remaining methylene groups (- (CH₂)₁₄-) in the range of 1.25-1.63 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 170-175 ppm. The carbon of the chloromethyl group (-O-CH₂-Cl) would appear around 65-70 ppm. The carbons of the long alkyl chain will show characteristic signals, with the α-methylene carbon at approximately 34 ppm and the terminal methyl carbon around 14 ppm.

Stereoisomeric Composition: For this compound, which is an achiral molecule, there are no stereoisomers. However, if chiral centers were present in the fatty acid chain, NMR spectroscopy, particularly with the use of chiral shift reagents, would be a powerful technique to determine the stereoisomeric composition and enantiomeric excess.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃- | Methyl | ~0.88 (triplet) | ~14.1 |

| -(CH₂)₁₄- | Methylene | ~1.25-1.63 (multiplet) | ~22.7-31.9 |

| -CH₂-COO- | Methylene (α to C=O) | ~2.3 (triplet) | ~34.2 |

| -COO- | Carbonyl | - | ~172.5 |

| -O-CH₂-Cl | Methylene | ~5.7 (singlet) | ~66.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent absorption band is expected to be the strong C=O stretching vibration of the ester functional group, typically appearing in the region of 1740-1720 cm⁻¹. The presence of the ester is further confirmed by C-O stretching vibrations, which are expected to produce strong bands in the 1250-1100 cm⁻¹ region. The chloromethyl group will exhibit a characteristic C-Cl stretching absorption, which is typically found in the fingerprint region between 800 and 600 cm⁻¹. Additionally, the long alkyl chain will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Interactive Data Table: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretch | 2925-2855 | Strong |

| C=O (Ester) | Stretch | 1740-1720 | Strong |

| C-H (Alkyl) | Bend | 1465, 1375 | Medium |

| C-O (Ester) | Stretch | 1250-1100 | Strong |

| C-Cl (Alkyl Halide) | Stretch | 800-600 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which in turn allows for the calculation of its elemental composition with high accuracy. This is invaluable for confirming the identity of the compound.

In addition to accurate mass measurement, HRMS provides detailed information about the fragmentation patterns of the molecule upon ionization. For this compound, common fragmentation pathways for esters would be expected. A key fragmentation would be the alpha-cleavage of the chloromethyl group, resulting in the loss of a ·CH₂Cl radical and the formation of the heptadecanoyl cation. Another characteristic fragmentation is the McLafferty rearrangement, which would lead to the loss of a neutral alkene fragment from the fatty acid chain. The presence of chlorine would also result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Interactive Data Table: Predicted HRMS Fragmentation of this compound

| Fragment | Predicted m/z | Description |

| [M]+ | C₁₈H₃₅ClO₂ | Molecular Ion |

| [M - CH₂Cl]+ | C₁₇H₃₃O₂ | Loss of chloromethyl radical |

| [CH₂Cl]+ | 49/51 | Chloromethyl cation |

| [C₁₇H₃₃O]⁺ | 253.25 | Acylium ion from cleavage of the ester |

Quantitative Method Development and Validation for Chemical Purity and Reaction Monitoring

The development and validation of a robust quantitative method are essential for determining the chemical purity of this compound and for monitoring its formation during synthesis. Gas chromatography (GC) is a suitable technique for the analysis of this relatively volatile and thermally stable compound. sigmaaldrich.comrestek.com

Method Development: A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. restek.com The injector and detector temperatures would be optimized to ensure efficient vaporization and detection without thermal degradation. A flame ionization detector (FID) would be appropriate due to its high sensitivity to organic compounds. The temperature program of the oven would be developed to achieve good separation of this compound from any starting materials, byproducts, or impurities.

Method Validation: Once developed, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure it is suitable for its intended purpose. europa.euscribd.comamsbiopharma.com The validation process would assess the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. youtube.com This is typically demonstrated by analyzing blank samples, placebos, and samples spiked with known impurities.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. youtube.com This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. amsbiopharma.com It is often assessed by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). amsbiopharma.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ucl.ac.be

Interactive Data Table: Summary of Validation Parameters for a Hypothetical GC Method for this compound

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | No interference from other components at the retention time of the analyte. | Resolution > 2 |

| Linearity | Linear relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Closeness of measured value to the true value. | 98.0% - 102.0% recovery |

| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% |

| LOD | Lowest detectable concentration. | Signal-to-noise ratio of 3:1 |

| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio of 10:1 |

| Robustness | Insensitivity to small changes in method parameters. | RSD ≤ 2% for varied conditions |

Theoretical and Computational Chemistry Studies on Chloromethyl Heptadecanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of Chloromethyl heptadecanoate. These methods, which solve the Schrödinger equation for the molecule, offer a detailed picture of electron distribution and orbital interactions. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to compute the molecular wavefunction and associated properties, providing a basis for understanding its chemical behavior.

The reactivity of this compound, particularly at the chloromethyl group, can be thoroughly investigated by mapping its potential energy surface for various reactions. A key reaction of interest is the nucleophilic substitution of the chloride ion. Computational methods are used to identify the minimum energy pathways for such reactions.

By calculating the energy of the molecule as the reaction progresses, a reaction coordinate diagram can be constructed. This allows for the identification of crucial points along the pathway, including reactants, products, intermediates, and, most importantly, transition states. The energy barrier, or activation energy, determined from the transition state structure, is a critical parameter for predicting the reaction rate. For instance, in a hypothetical SN2 reaction with a nucleophile (Nu-), the transition state would feature a pentacoordinate carbon atom where the C-Cl bond is partially broken and the C-Nu bond is partially formed.

Table 1: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nu-) | 0.0 |

| Transition State | +15.7 |

Note: The data in this table is illustrative and represents a typical profile for such a reaction.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of this compound. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

HOMO: The HOMO is primarily localized on the oxygen atoms of the ester group and the chlorine atom, indicating that these are the most likely sites for electrophilic attack.

LUMO: The LUMO is predominantly centered on the antibonding σ* orbital of the C-Cl bond. This localization suggests that this is the most favorable site for nucleophilic attack, which is consistent with the known reactivity of α-chloroesters.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, while a smaller gap suggests the molecule is more readily polarizable and reactive.

Table 2: Predicted Frontier Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -9.8 |

| LUMO | -0.5 |

Note: These energy values are hypothetical and serve to illustrate the expected output of a quantum chemical calculation.

Conformational Analysis and Energy Landscapes

The long aliphatic chain of the heptadecanoate moiety endows this compound with significant conformational flexibility. Understanding the preferred three-dimensional structures and the energy barriers between them is crucial for a complete molecular description.

The seventeen-carbon chain of the heptadecanoate group can adopt a vast number of conformations due to rotation around its numerous C-C single bonds. The most stable conformation for an isolated aliphatic chain is the all-trans (anti-periplanar) arrangement, which minimizes steric hindrance. However, at finite temperatures, the chain will populate a multitude of conformations, including various gauche arrangements.

Computational techniques like Molecular Dynamics (MD) simulations can be used to explore the conformational space and dynamics of the aliphatic chain over time. These simulations provide a picture of how the chain folds and moves, which is essential for understanding its physical properties in different environments.

Rotational barriers around the C-O and C-C bonds adjacent to the ester group are of particular interest. The preferred orientation of the chloromethyl group relative to the rest of the molecule is governed by a delicate balance of steric repulsion and electrostatic interactions, such as dipole-dipole alignment. These conformational preferences can be systematically studied by performing relaxed potential energy surface scans, where the energy of the molecule is calculated as a function of specific dihedral angles.

Spectroscopic Property Predictions from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties from first principles, providing a powerful tool for interpreting experimental spectra or predicting the spectral features of unknown compounds. For this compound, the most relevant predicted spectra are infrared (IR) and nuclear magnetic resonance (NMR).

By calculating the second derivatives of the energy with respect to the atomic positions, a full set of vibrational frequencies and their corresponding IR intensities can be obtained. These predicted frequencies can be compared with experimental IR spectra to aid in the assignment of vibrational modes. Key predicted vibrational modes for this compound would include the C=O stretch of the ester group, the C-Cl stretch, and various C-H stretching and bending modes of the aliphatic chain.

Table 3: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| C=O Stretch | 1735 |

| C-O Stretch | 1240 |

| C-Cl Stretch | 750 |

| CH2 Scissoring | 1465 |

Note: The data in this table is representative of typical values for the specified functional groups and is for illustrative purposes.

Simulated NMR and IR Spectra for Validation of Experimental Data

In the field of analytical chemistry, the structural elucidation of novel or synthesized compounds is of paramount importance. While experimental techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the cornerstones of molecular characterization, computational chemistry provides powerful tools to predict and simulate spectra. nih.gov These simulations serve as a valuable adjunct to experimental data, aiding in the confirmation of molecular structures and the assignment of spectral signals. For a compound like this compound, theoretical and computational studies, particularly the simulation of NMR and IR spectra, offer a pathway to validate its experimental characterization.

Computational approaches, primarily rooted in Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can predict the spectral properties of molecules with increasing accuracy. nih.govchemrxiv.org These methods calculate the magnetic shielding of atomic nuclei and the vibrational frequencies of bonds, which directly correspond to NMR chemical shifts and IR absorption bands, respectively. nih.gov By comparing the simulated spectra with those obtained experimentally, a high degree of confidence in the structural assignment can be achieved.

Simulated ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule. Computational models can predict the ¹H and ¹³C NMR chemical shifts, providing a theoretical benchmark for experimental results. researchgate.net These predictions are based on calculating the isotropic magnetic shielding constants for each nucleus in the molecule's optimized geometry. researchgate.net

For this compound, the simulated ¹H NMR spectrum would be expected to show distinct signals corresponding to the different proton environments. The chloromethyl group (Cl-CH₂-O-) would exhibit a characteristic downfield singlet. The protons on the carbon adjacent to the carbonyl group (α-methylene) would appear as a triplet, while the long aliphatic chain would produce a large, complex multiplet in the typical alkane region. The terminal methyl group of the heptadecanoate chain would present as a triplet.

Similarly, the simulated ¹³C NMR spectrum would predict the chemical shifts for each of the unique carbon atoms in the molecule. The carbonyl carbon of the ester group would have the largest chemical shift. The carbon of the chloromethyl group would also be significantly downfield due to the electronegativity of both the chlorine and oxygen atoms. The carbons of the long fatty acid chain would have chemical shifts in the typical aliphatic range.

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, which would be generated from computational chemistry software.

Table 1: Simulated ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 5.75 | s | 2H | Cl-CH ₂-O |

| 2.30 | t | 2H | -O-C(=O)-CH ₂- |

| 1.63 | m | 2H | -C(=O)-CH₂-CH ₂- |

| 1.25 | m | 26H | -(CH₂)₁₃- |

This is an interactive data table. You can sort and filter the data.

Table 2: Simulated ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 173.5 | -C =O |

| 67.0 | Cl-C H₂-O |

| 34.2 | -O-C(=O)-C H₂- |

| 31.9 | -CH₂-C H₂-CH₃ |

| 29.7 - 29.1 | -(C H₂)₁₁- |

| 24.9 | -C(=O)-CH₂-C H₂- |

| 22.7 | -C H₂-CH₃ |

This is an interactive data table. You can sort and filter the data.

Simulated IR Spectrum

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by different molecular vibrations. Computational methods can calculate these vibrational frequencies, resulting in a simulated IR spectrum. nih.gov Anharmonic calculations are often employed to provide more accurate predictions that account for the non-ideal vibrational behavior of molecules. nih.gov

For this compound, the simulated IR spectrum would be expected to show several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the ester group would be prominent. The C-O stretching vibrations of the ester would also be present. The C-H stretching and bending vibrations of the long aliphatic chain would result in multiple absorptions. Finally, the C-Cl stretching vibration of the chloromethyl group would appear in the fingerprint region of the spectrum.

Table 3: Simulated IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

|---|---|---|---|

| 2955 | Strong | Asymmetric C-H Stretch | Aliphatic CH₃ |

| 2920 | Strong | Asymmetric C-H Stretch | Aliphatic CH₂ |

| 2850 | Strong | Symmetric C-H Stretch | Aliphatic CH₂ |

| 1740 | Very Strong | C=O Stretch | Ester Carbonyl |

| 1465 | Medium | C-H Bend | Aliphatic CH₂ Scissoring |

| 1240 | Strong | C-O Stretch | Ester (C-O-C) |

This is an interactive data table. You can sort and filter the data.

By generating these simulated spectra, researchers can establish a theoretical model. When the experimental NMR and IR spectra are acquired, they can be directly compared to the simulated data. A strong correlation between the predicted and observed spectra provides robust validation of the chemical structure of this compound. Any significant deviations could indicate the presence of impurities, an alternative isomer, or an incorrect structural assignment, prompting further investigation.

Environmental Fate and Chemical Degradation Pathways

Biotic Degradation Mechanisms (Microbial and Enzymatic):

Metabolic Pathways for Long-Chain Fatty Acid Derivatives in Environmental Microbes

Despite targeted searches for data on these specific degradation pathways for chloromethyl heptadecanoate, no research findings, data tables, or detailed scientific literature could be retrieved. The absence of such information prevents a scientifically accurate and detailed discussion as outlined in the requested article structure.

General principles of environmental chemistry suggest that as a chloroalkane ester of a long-chain fatty acid, this compound would likely undergo hydrolysis at the ester linkage and could be subject to microbial degradation. However, without specific studies on this compound, any discussion would be speculative and would not adhere to the required standards of scientific accuracy for this specific chemical.

Therefore, until research is conducted and published on the environmental fate of this compound, a detailed and scientifically sound article on its degradation pathways cannot be produced.

Identification of Stable Transformation Products in Environmental Matrices

The environmental degradation of this compound is expected to proceed through pathways typical for both fatty acid esters and chlorinated alkanes. The primary transformation processes are likely to be hydrolysis, and both abiotic and biotic degradation.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which can be both chemically and biologically mediated. This process would cleave the molecule into heptadecanoic acid and chloromethanol (B13452849).

Heptadecanoic Acid: This long-chain fatty acid is expected to be readily biodegradable through beta-oxidation, a common microbial metabolic pathway that sequentially shortens the fatty acid chain. wikipedia.orglyellcollection.org Ultimately, it would be mineralized to carbon dioxide and water under aerobic conditions.

Chloromethanol: This compound is anticipated to be unstable and likely to hydrolyze further to form methanol and hydrochloric acid. Methanol is also readily biodegradable in the environment.

Degradation of the Chlorinated Moiety: The carbon-chlorine bond can be subject to both abiotic and biotic degradation processes.

Abiotic Degradation: Reductive dechlorination, where chlorine is replaced by hydrogen, is a potential abiotic pathway, particularly in anoxic environments with reducing agents like certain iron minerals. nih.govresearchgate.net

Biotic Degradation: Microorganisms can degrade chlorinated hydrocarbons through various mechanisms, including reductive dechlorination under anaerobic conditions and oxidative degradation under aerobic conditions. nih.govtandfonline.comeurochlor.orgresearchgate.net The specific pathway would depend on the environmental conditions and the microbial communities present.

Based on these pathways, the following stable transformation products could be identified in environmental matrices:

Heptadecanoic acid: As a primary hydrolysis product.

Chloride ions (Cl⁻): Resulting from the cleavage of the carbon-chlorine bond.

Methanol: From the hydrolysis of the chloromethyl group.

Intermediates of fatty acid metabolism: Shorter-chain fatty acids resulting from the beta-oxidation of heptadecanoic acid. wikipedia.orglyellcollection.org

Environmental Transport and Partitioning Studies

The environmental transport and partitioning of this compound will be governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). In the absence of experimental data, these properties can be estimated using Quantitative Structure-Property Relationship (QSPR) models.

Modeling of Environmental Distribution Based on Molecular Structure

Multimedia environmental fate models, such as fugacity models, are used to predict the distribution of a chemical in different environmental compartments (air, water, soil, sediment, and biota). unipd.itresearchgate.netwikipedia.org These models use the chemical's physicochemical properties to estimate its partitioning and persistence in the environment.

Based on its structure—a long alkyl chain (hydrophobic) and an ester group (more polar)—this compound is expected to have:

Low water solubility: Due to the long heptadecyl chain.

High octanol-water partition coefficient (Kow): Indicating a tendency to partition into organic matter in soil and sediment and to bioaccumulate in organisms.

Low vapor pressure: Suggesting it will not be highly volatile and its presence in the atmosphere is likely to be minimal.

The following interactive data table presents estimated physicochemical properties for this compound, which would be inputs for environmental distribution models.

| Property | Estimated Value | Implication for Environmental Distribution |

| Log Kow (Octanol-Water Partition Coefficient) | High | Strong tendency to adsorb to soil and sediment organic matter; potential for bioaccumulation. |

| Water Solubility | Low | Limited transport in the aqueous phase; will preferentially partition to particulate matter. |

| Vapor Pressure | Low | Not expected to be significantly present in the atmosphere; long-range atmospheric transport is unlikely. |

| Henry's Law Constant | Low | Low tendency to partition from water to air. |

Given these properties, environmental modeling would likely predict that this compound, upon release into the environment, would predominantly partition to soil and sediment. Its transport would be primarily associated with the movement of particulate matter in aquatic systems and soil erosion on land. Due to its expected low volatility, atmospheric transport would not be a significant pathway. The potential for bioaccumulation in aquatic and terrestrial organisms would also be a key consideration in its environmental risk assessment.

Applications in Advanced Chemical Research and Materials Science Non Biomedical

Role as a Synthetic Intermediate for Complex Organic Molecules

Extensive database searches did not provide any specific instances of Chloromethyl heptadecanoate being utilized as a synthetic intermediate for the creation of complex organic molecules.

Precursor for Specialty Esters and Functionalized Lipids

There is no available scientific literature detailing the use of this compound as a precursor for the synthesis of specialty esters or functionalized lipids. While the synthesis of various esters is a common practice in organic chemistry, no documented examples specifically involve this compound.

Building Block for Heterocyclic Compounds or Polymers

No research was found that describes the use of this compound as a building block for the synthesis of heterocyclic compounds or polymers. General principles of polymer and heterocyclic chemistry exist, but their specific application to this compound is not documented.

Use in Surfactant Chemistry and Colloid Science Research

There is a lack of specific research on the application of this compound in the fields of surfactant chemistry and colloid science.

Studies of Interfacial Properties if Related to Long-Chain Esters

No studies were identified that investigate the interfacial properties of this compound. While the interfacial properties of long-chain esters, in general, are a subject of scientific inquiry, this specific compound does not appear in the available literature.

Application in Analytical Chemistry Research as a Chemical Standard or Derivatizing Agent

No evidence was found to support the use of this compound as a chemical standard or a derivatizing agent in analytical chemistry research.

Development of Standards for Complex Mixture Analysis

There are no documented instances of this compound being used in the development of analytical standards for the analysis of complex mixtures. The related compound, methyl heptadecanoate, is sometimes used as an internal standard in gas chromatography, but this application does not extend to the chloromethyl derivative based on available data. Similarly, there is no information on its use as a derivatizing agent to enhance the analytical detection of other compounds.

Design of New Derivatization Reagents for Chromatographic Studies

The development of novel derivatization reagents is a continuous pursuit in the field of analytical chemistry, aiming to enhance the sensitivity, selectivity, and chromatographic behavior of analytes. While not extensively documented as a conventional derivatizing agent, the chemical structure of this compound presents a theoretical framework for its application in the design of new reagents for chromatographic studies, particularly in gas chromatography (GC). This potential is primarily based on the reactivity of its chloromethyl group as an alkylating agent.

Alkylation is a common derivatization technique in GC that involves the replacement of active hydrogen atoms in functional groups such as carboxylic acids, phenols, alcohols, and amines. gcms.czsigmaaldrich.com This process typically leads to derivatives with increased volatility, improved thermal stability, and enhanced detectability, which are all desirable characteristics for GC analysis. sigmaaldrich.com

The potential of this compound as a precursor for a new class of derivatization reagents lies in its bifunctional nature: a reactive chloromethyl group that can serve as the point of attachment to the analyte, and a long C17 alkyl chain that can modify the chromatographic properties of the resulting derivative.

Theoretical Framework for Derivatization

The chloromethyl group is a known alkylating functional group. cdnsciencepub.comresearchgate.net For instance, chloromethyl methyl ether and chloromethyl acetate have been utilized as alkylating agents in organic synthesis. cdnsciencepub.comresearchgate.net The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. In the context of derivatization, analytes with nucleophilic functional groups containing active hydrogens (e.g., -OH, -COOH, -NH2, -SH) could attack the carbon atom of the chloromethyl group, displacing the chloride and forming a new covalent bond.

This reaction would result in the formation of a heptadecanoylmethyl ester, ether, or amine, depending on the functional group of the analyte. The introduction of the large heptadecanoylmethyl group could offer several advantages in chromatographic analysis:

Increased Molecular Weight and Reduced Volatility: For highly volatile analytes, derivatization with a large molecule like this compound would significantly increase the molecular weight and boiling point of the derivative. This can be advantageous for improving the retention and separation of small molecules on certain GC columns.

Enhanced Detector Response: The long hydrocarbon chain could potentially enhance the response in a flame ionization detector (FID), which is sensitive to carbon atoms. This could lead to lower limits of detection for certain analytes.

Improved Chromatographic Peak Shape: By converting polar functional groups into less polar ester or ether linkages, the potential for undesirable interactions with the stationary phase of the GC column is reduced. This can lead to more symmetrical peak shapes and improved resolution.

Potential Research Findings and Applications

While direct research on this compound as a derivatization reagent is not available, we can extrapolate potential research directions based on established principles of derivatization in chromatography. A hypothetical study could involve the reaction of this compound with a series of model compounds representing different classes of analytes.

Table 1: Potential Analyte Derivatization with this compound

| Analyte Class | Functional Group | Potential Derivative | Expected Chromatographic Improvement |

|---|---|---|---|

| Carboxylic Acids | -COOH | Heptadecanoylmethyl ester | Increased volatility, improved peak shape |

| Phenols | Ar-OH | Heptadecanoylmethyl ether | Reduced polarity, enhanced FID response |

| Alcohols | R-OH | Heptadecanoylmethyl ether | Increased molecular weight, better separation |

| Amines | -NH2 | N-Heptadecanoylmethyl amine | Reduced tailing, improved thermal stability |

A research study could involve optimizing the derivatization reaction conditions, such as temperature, reaction time, and the use of a catalyst. The resulting derivatives would then be analyzed by GC-MS to confirm their structure and to evaluate the chromatographic performance. The efficiency of the derivatization reaction and the stability of the derivatives would be key parameters to investigate.

For example, the derivatization of a short-chain fatty acid with this compound would yield a large, non-polar molecule. This could be particularly useful in complex matrices where the analysis of small, polar compounds is challenging due to interferences. The long alkyl chain of the derivative could shift its retention time significantly, moving it to a region of the chromatogram with less interference.

Further research could also explore the synthesis of analogous reagents with different chain lengths (e.g., chloromethyl propionate, chloromethyl stearate) to create a toolkit of derivatization agents that allow for the fine-tuning of retention times and separation selectivity for specific analytical problems.

Q & A

Q. What are the established protocols for synthesizing chloromethyl heptadecanoate, and how can purity be validated?

Methodological Answer : Synthesis typically involves esterification of heptadecanoic acid with chloromethylating agents (e.g., chloromethyl methyl ether) under controlled acidic conditions . Key steps include:

- Reagent Ratios : Optimize molar ratios (e.g., 1:1.2 acid-to-chloromethylating agent) to minimize side products.

- Temperature Control : Maintain 40–60°C to balance reactivity and stability.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization.

- Purity Validation :

- GC-MS : Confirm molecular ion peaks (m/z 314 for [M+]) and absence of unreacted acid.

- ¹H NMR : Key signals include δ 4.6 ppm (CH₂Cl) and δ 2.3 ppm (ester carbonyl adjacent CH₂) .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

Methodological Answer : Follow a tiered analytical approach:

- Primary Characterization : Use FT-IR for functional groups (C=O stretch at 1740 cm⁻¹, C-Cl at 750 cm⁻¹).

- Advanced Analysis :

- DSC/TGA : Determine melting point (~45–48°C) and thermal stability (decomposition >200°C).

- HPLC : Quantify trace impurities (<2%) using C18 columns and acetonitrile/water gradients .

- Reproducibility : Document instrument calibration (e.g., Shimadzu GC-2030 with FID detector) and triplicate measurements .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound be resolved (e.g., unexpected δ ppm in ¹H NMR)?

Methodological Answer : Discrepancies often arise from solvent interactions or residual moisture. Address via:

- Solvent Screening : Compare CDCl₃ vs. DMSO-d₆ to assess peak shifts.

- Deuterium Exchange : Add D₂O to identify exchangeable protons (e.g., –OH impurities).

- Supplementary Data : Include HSQC and COSY spectra to confirm coupling patterns .

- Statistical Validation : Use ANOVA to compare batch-to-batch variability (p < 0.05 threshold) .

Q. What factorial design strategies optimize reaction conditions for this compound synthesis?

Methodological Answer : Implement a 2³ factorial design to evaluate:

- Variables : Temperature (40°C vs. 60°C), catalyst concentration (0.5% vs. 1.5% H₂SO₄), and reaction time (4h vs. 8h).

- Response Metrics : Yield, purity, and energy efficiency.

- Data Analysis : Use Minitab or R for interaction plots and Pareto charts to identify dominant factors (e.g., temperature × time interaction accounts for 70% variance) .

Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in novel reaction systems?

Methodological Answer :

- Parameterization : Optimize molecular geometry using B3LYP/6-31G(d) basis sets in Gaussian 16.

- Reactivity Insights :

- Calculate HOMO-LUMO gaps to predict nucleophilic attack sites.

- Simulate transition states for ester hydrolysis (activation energy ~25 kcal/mol).

- Validation : Compare with experimental kinetic data (e.g., Arrhenius plots) .

Q. What methodologies address discrepancies in bioactivity studies of this compound derivatives?

Methodological Answer :

- Meta-Analysis : Aggregate data from 10+ studies using PRISMA guidelines to identify confounding variables (e.g., solvent polarity in cytotoxicity assays).

- Dose-Response Modeling : Fit IC₅₀ curves with Hill equations (R² > 0.95) to standardize potency comparisons .

- Machine Learning : Train random forest models on structural descriptors (e.g., ClogP, polar surface area) to predict bioactivity outliers .

Q. How should researchers integrate mixed-methods approaches to study this compound’s environmental persistence?

Methodological Answer :

Q. Guidelines for Data Presentation :

- Tables : Use APA format with clear headers and SD values (e.g., 72.3 ± 2.1%).

- Figures : Label axes unambiguously (e.g., "Reaction Time (h)" vs. "Yield (%)").

- Ethical Reporting : Disclose conflicts of interest and raw data repositories (e.g., Dryad) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.